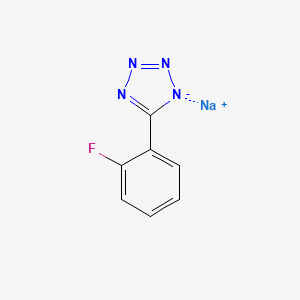
PtdIns-(4)-P1 (1,2-二己酰基)(钠盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(4)-P1 (1,2-dihexanoyl) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C6:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as that of the natural compound. PtdIns-(4)-P1 can be phosphorylated to di- (PtdIns-P2; PIP2) and triphosphates (PtdIns-P3; PIP3) by phosphoinositol (PI)-specific kinases. Hydrolysis of PtdIns-(4,5)-P2 by PI-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade.
科学研究应用
在植物应激反应和钙动员中的作用
PtdIns-(4)-P1 在植物对环境胁迫的反应中起关键作用。例如,在拟南芥中,PtdIns-(4,5)P(2) 合成在盐度和渗透胁迫下迅速增加。这种增加与肌醇 1,4,5-三磷酸 (IP(3)) 水平和细胞内钙浓度的显着升高相关,表明应激反应中信号通路的激活。这不同于藻类、酵母和动物细胞中的反应,表明陆生植物中存在独特的机制 (Dewald 等,2001)。
参与细胞信号传导和膜动力学
PtdIns-(4)-P1 是细胞生物学中的关键信号分子。它调节细胞骨架组织、囊泡运输和血小板活化等关键细胞过程。它可以作为脂质激酶和磷酸酶的底物,或直接与蛋白质相互作用。最近的工作重点是表征调节 PtdIns-(4,5)P(2) 水平的酶以及发现通过与 PtdIns-(4,5)P(2) 相互作用而修饰的蛋白质 (Toker,1998)。
突触小泡运输的关键
大脑中 PtdIns-(4,5)P(2) 水平降低以及神经末梢合成受损会导致突触缺陷。这些缺陷包括微小电流频率改变、突触抑制增强、易于释放的囊泡库变小、内吞作用延迟和再循环动力学变慢。这证明了 PtdIns-(4,5)P(2) 在突触小泡循环的多个步骤中起着至关重要的作用 (Di Paolo 等,2004)。
在酵母中肌动蛋白细胞骨架组织中的作用
在酵母中,PtdIns-(4,5)P(2) 调节细胞生长和肌动蛋白细胞骨架极化。通过其 pleckstrin 同源结构域与 PtdIns-(4,5)P(2) 结合的蛋白质 Slm1 和 Slm2 对这一过程至关重要。这些蛋白质还与 TORC2 信号复合物相互作用,表明 PtdIns-(4,5)P(2) 和 TORC2 共同调节极化的肌动蛋白装配和生长 (Fadri 等,2005)。
参与内吞循环
PtdIns-(4,5)P(2) 参与内吞作用的各个步骤。其水平的变化会影响转铁蛋白的内化及其向细胞表面的再循环。它调节内吞作用过程中的多次运输和分选事件,证明了其在非神经元细胞内吞循环中的重要性 (Kim 等,2006)。
属性
分子式 |
C21H38O16P2 · 2Na |
|---|---|
分子量 |
654.5 |
InChI |
InChI=1S/C21H40O16P2.2Na/c1-3-5-7-9-14(22)33-11-13(35-15(23)10-8-6-4-2)12-34-39(31,32)37-21-18(26)16(24)20(17(25)19(21)27)36-38(28,29)30;;/h13,16-21,24-27H,3-12H2,1-2H3,(H,31,32)(H2,28,29,30);;/q;2*+1/p-2/t13-,16-,17+,18-,19-,20?,21+;;/m1../s1 |
InChI 键 |
MCHAQNWWJPJKHZ-WFPXWGESSA-L |
SMILES |
CCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](O)[C@@H](OP([O-])(O)=O)[C@H](O)[C@H]1O)([O-])=O)OC(CCCCC)=O)=O.[Na+].[Na+] |
同义词 |
DHPI-4-P1; Phosphatidylinositol-4-phosphate C-6 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-3-(1,2-dichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B1150931.png)
![N-[(2S,3R)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]nonadecanamide](/img/structure/B1150937.png)

